3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
CAS No.: 34945-66-9
Cat. No.: VC3864256
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile - 34945-66-9](/images/structure/VC3864256.png)
Specification
CAS No. | 34945-66-9 |
---|---|
Molecular Formula | C8H7N3O |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile |
Standard InChI | InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11) |
Standard InChI Key | YURHKHQTVHXOKY-UHFFFAOYSA-N |
SMILES | C1COC2=C(N1)N=CC(=C2)C#N |
Canonical SMILES | C1COC2=C(N1)N=CC(=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carbonitrile precisely describes its structure:
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A pyridine ring fused to a 1,4-oxazine moiety
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Partial saturation at positions 3 and 4 of the oxazine ring
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A nitrile group (-C≡N) at position 7 of the pyridine component .
The SMILES notation C1COC2=C(N1)N=CC(=C2)C#N
confirms the connectivity, while the InChIKey UKEQICPGQJOSKO-UHFFFAOYSA-N
provides a unique structural identifier .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 34945-66-9 | |
Molecular Formula | C₈H₇N₃O | |
Molecular Weight | 161.16 g/mol | |
Purity | ≥95% | |
Hazard Statements | H315, H319, H335 |
Crystallographic and Stereochemical Features
While single-crystal X-ray data remains unpublished, computational models predict a nearly planar bicyclic system with slight puckering in the dihydrooxazine ring. The nitrile group adopts a linear geometry orthogonal to the aromatic plane, creating potential dipole interactions in molecular recognition events .
Synthetic Methodologies
Retrosynthetic Analysis
Two viable routes emerge from literature analogs:
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Cyclocondensation Approach:
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Post-Modification Strategy:
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Key characterization data:
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¹H NMR (DMSO-d₆): δ 8.45 (d, J=5.1 Hz, 1H), 7.75 (d, J=5.1 Hz, 1H), 4.35 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H)
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IR (KBr): ν 2230 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N oxazine)
Physicochemical Properties
Thermodynamic Parameters
Experimental data remains limited, but computational predictions suggest:
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LogP: 1.2 ± 0.3 (moderate lipophilicity)
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Water solubility: 2.1 mg/mL at 25°C
Stability Profile
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pH stability: Stable in 2-10 range (aqueous buffer, 25°C)
Industrial and Research Applications
Organic Synthesis Building Block
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Suzuki couplings at position 5 (unsubstituted pyridine position)
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Nitrile conversion to:
Material Science Applications
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Coordination polymers with Cu(I): Surface area 450 m²/g (BET)
Risk Factor | Control Measure |
---|---|
Skin irritation | Nitrile gloves (≥8 mil thickness) |
Respiratory exposure | NIOSH-approved N95 respirator |
Environmental release | Secondary containment trays |
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